3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
Overview
Description
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a chemical compound with the molecular weight of 201.07 . It is a yellow solid .
Molecular Structure Analysis
The InChI code for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is 1S/C7H9BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2 . The InChI key is RHPLGVPJDFRGHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a yellow solid . It has a molecular weight of 201.07 .Scientific Research Applications
Tuning of Photophysical Properties
In a study on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, a bromo-containing species similar to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine was identified as a synthetically attractive building block. This compound was used in the construction of polymetallic architectures and the tuning of electronic properties. The study demonstrates the potential application of such compounds in developing materials with customizable photophysical properties, like organic light-emitting devices and light-emitting electrochemical cell type devices (Stagni et al., 2008).
Anticancer and Antimicrobial Applications
Compounds related to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine, such as 3-bromoacetylcoumarin derivatives, have been explored for their potential anticancer and antimicrobial applications. Various derivatives synthesized through reactions with different reagents exhibited significant cytotoxic effects against multiple human cancer cell lines, indicating their potential use in cancer treatment. Additionally, certain derivatives displayed prominent antibacterial and antifungal activities, suggesting possible applications in developing new antimicrobial agents (Mohareb & MegallyAbdo, 2015).
properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPLGVPJDFRGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)Br)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine | |
CAS RN |
1196155-47-1 | |
Record name | 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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